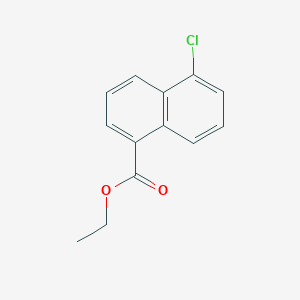

Ethyl 5-chloro-1-naphthoate

Descripción

Ethyl 5-chloro-1-naphthoate is an ester derivative of 5-chloro-1-naphthoic acid, a naphthalene-based carboxylic acid substituted with a chlorine atom at the 5-position. The parent acid (5-chloro-1-naphthoic acid) has a molecular formula of C₁₁H₇ClO₂, an average mass of 206.625 g/mol, and a monoisotopic mass of 206.013457 g/mol . The ethyl ester form replaces the carboxylic acid’s hydroxyl group with an ethoxy group, yielding the molecular formula C₁₃H₁₁ClO₂ and an estimated molecular weight of 235.68 g/mol (calculated from the parent acid’s mass + ethyl group adjustments).

Propiedades

Fórmula molecular |

C13H11ClO2 |

|---|---|

Peso molecular |

234.68 g/mol |

Nombre IUPAC |

ethyl 5-chloronaphthalene-1-carboxylate |

InChI |

InChI=1S/C13H11ClO2/c1-2-16-13(15)11-7-3-6-10-9(11)5-4-8-12(10)14/h3-8H,2H2,1H3 |

Clave InChI |

PYRFIVDVVFBYMY-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=CC=CC2=C1C=CC=C2Cl |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at the 5-position serves as a reactive site for nucleophilic substitution. Key findings include:

Reagents and Conditions

Mechanistic studies suggest that the reaction proceeds via an SₙAr pathway , with the electron-withdrawing ester group at position 1 enhancing the electrophilicity of the aromatic ring . Kinetic isotope effect (KIE) experiments (KIE = 2.8) confirm that C–H activation is not rate-limiting, allowing efficient substitution .

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

Comparative Hydrolysis Pathways

| Condition | Reagents | Product | Reaction Time |

|---|---|---|---|

| Acidic | H₂SO₄, H₂O, reflux | 5-Chloro-1-naphthoic acid | 8h |

| Basic | NaOH, EtOH/H₂O | Sodium 5-chloro-1-naphthoate | 2h |

Basic hydrolysis proceeds via nucleophilic attack by hydroxide ions, while acidic conditions involve protonation of the ester carbonyl .

Oxidation

-

Ester to Carboxylic Acid : Oxidation with KMnO₄ in aqueous medium yields 5-chloro-1-naphthoic acid.

-

Aromatic Ring Oxidation : Under strong oxidants (e.g., NaOCl), partial ring hydroxylation occurs, producing dihydroxy derivatives .

Reduction

-

Ester to Alcohol : LiAlH₄ reduces the ester to 5-chloro-1-naphthalenemethanol with 89% efficiency.

Transition Metal-Catalyzed Coupling

Rhodium(III)-catalyzed C–H activation enables annulation reactions. For example:

-

Reaction with sulfoxonium ylides forms naphthalenone derivatives via [4+2] cyclization .

-

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) substitutes chlorine with aryl/alkyl groups .

Biological Activity and Derivatives

Structural analogs of Ethyl 5-chloro-1-naphthoate exhibit plant growth-regulating properties. For instance:

-

5-Chloro-1,4-dihydro-1-naphthoic acid shows moderate callus-forming activity (rated ++) .

-

Substitution patterns influence bioactivity, with halogenated derivatives often displaying enhanced stability .

Key Mechanistic Insights

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Ethyl 5-chloro-1-naphthoate belongs to a broader class of naphthoate esters and chlorinated aromatic compounds. Below is a comparative analysis with key analogues:

Structural and Functional Differences

Substituent Effects: Ethyl 5-chloro-1-naphthoate vs. 5-chloro-1-naphthoic acid: The ethyl ester’s lack of an acidic proton (unlike the carboxylic acid) reduces water solubility but enhances compatibility with organic solvents. This makes the ester more suitable for hydrophobic matrices in formulations . Such derivatives are often intermediates in cross-coupling syntheses . Nitro- and Acetylamido-Substituted Derivatives: The nitro group in the furan-based ester () increases electrophilicity, facilitating nucleophilic substitution reactions. The acetylamido group may enhance antibacterial activity by interacting with microbial enzymes .

Synthetic Pathways :

- Ethyl 5-chloro-1-naphthoate likely derives from straightforward esterification, whereas methyl 5-methoxy-8-aryl-1-naphthoate requires palladium-catalyzed cross-coupling under inert conditions . The nitro-containing furan ester involves nitration under strongly acidic conditions, a harsher method compared to esterification .

The nitro-furan derivative () demonstrates antibacterial activity, suggesting that chlorinated naphthoates could be explored for similar applications with further testing.

Physicochemical Properties

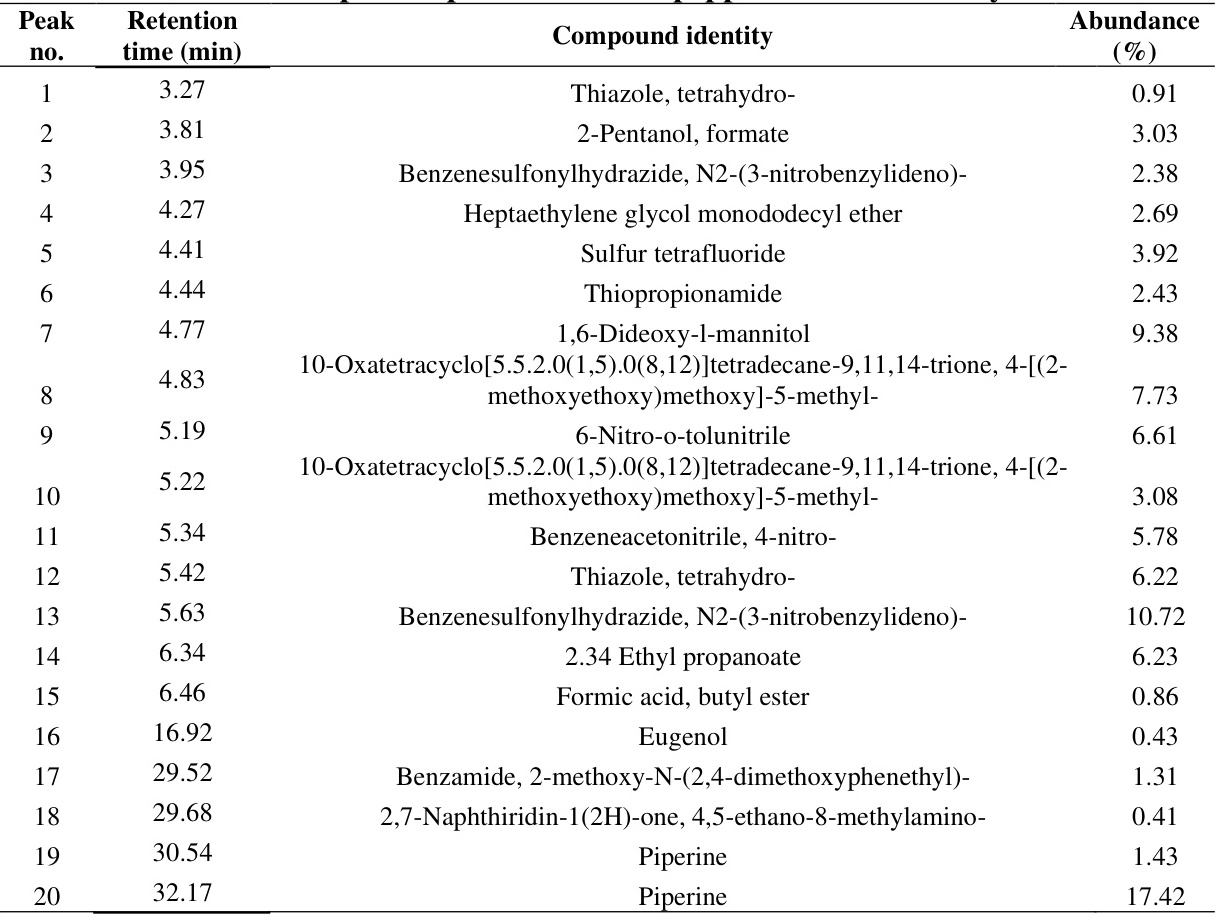

- Solubility : Ethyl esters generally exhibit lower aqueous solubility than their acid counterparts. For example, 5-chloro-1-naphthoic acid is sparingly soluble in water (data inferred), while its ethyl ester would be more soluble in organic solvents like ethyl acetate (commonly used in extractions of bioactive compounds, as seen in Tables 18, 20, 23, 26 ).

- Stability: The chlorine substituent in ethyl 5-chloro-1-naphthoate may confer resistance to oxidative degradation compared to non-halogenated analogues.

Q & A

Q. What are the established synthetic routes for Ethyl 5-chloro-1-naphthoate, and how can experimental reproducibility be ensured?

Ethyl 5-chloro-1-naphthoate is typically synthesized via esterification of 5-chloro-1-naphthoic acid with ethanol under acidic catalysis. Key steps include refluxing the reactants with concentrated sulfuric acid or using Dean-Stark apparatus for azeotropic water removal. To ensure reproducibility, document reaction parameters (temperature, molar ratios, catalyst loading) and validate purity via HPLC or GC-MS . For novel protocols, provide full spectral data (¹H/¹³C NMR, IR) and cross-reference with literature to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing Ethyl 5-chloro-1-naphthoate, and how should conflicting spectral data be resolved?

Nuclear Magnetic Resonance (NMR) is critical for confirming the ester group and chloro-substitution pattern. Discrepancies in chemical shifts (e.g., unexpected splitting in aromatic protons) may arise from impurities or solvent effects. Resolve conflicts by repeating experiments under anhydrous conditions, using deuterated solvents, and comparing with computational predictions (DFT-based NMR simulations) . Infrared (IR) spectroscopy can validate ester carbonyl (~1740 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches, but overlapping peaks require deconvolution software for accurate interpretation .

Q. How can researchers design stability studies for Ethyl 5-chloro-1-naphthoate under varying environmental conditions?

Conduct accelerated degradation studies by exposing the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor decomposition via TLC or LC-MS and identify degradation products (e.g., hydrolysis to 5-chloro-1-naphthoic acid). Use kinetic modeling (Arrhenius equation) to predict shelf life and establish storage guidelines . Include control samples and triplicate measurements to minimize experimental error .

Advanced Research Questions

Q. What strategies address contradictions in reported bioactivity data for Ethyl 5-chloro-1-naphthoate derivatives?

Discrepancies in bioactivity (e.g., antimicrobial potency) often stem from assay variability or impurities. Standardize protocols using CLSI guidelines for MIC determination and validate compound purity (>95% by HPLC). Employ dose-response curves and statistical analysis (ANOVA, p < 0.05) to confirm significance. Cross-validate results with orthogonal assays (e.g., fluorescence-based viability tests) . For mechanistic studies, integrate molecular docking (AutoDock Vina) and MD simulations to correlate structural features with activity .

Q. How can computational chemistry optimize the design of Ethyl 5-chloro-1-naphthoate-based inhibitors for specific enzyme targets?

Use molecular docking (e.g., Schrödinger Maestro) to screen derivatives against target proteins (e.g., cytochrome P450). Prioritize candidates with favorable binding energies (< -8 kcal/mol) and hydrogen-bond interactions. Validate predictions via enzymatic assays (e.g., spectrophotometric monitoring of substrate conversion). Apply QSAR models to refine substituent effects on inhibitory potency, ensuring training datasets include structurally diverse analogs .

Q. What interdisciplinary approaches are needed to assess the environmental impact of Ethyl 5-chloro-1-naphthoate in aquatic systems?

Conduct ecotoxicity studies using Daphnia magna or zebrafish embryos (OECD Test No. 202/203). Measure LC₅₀ values and bioaccumulation factors (BCF). Pair with photodegradation experiments (simulated sunlight, HPLC-MS analysis) to identify transformation products. Integrate environmental fate models (EPI Suite) to predict persistence and mobility in water-soil systems . Collaborate with ecologists to evaluate trophic transfer risks .

Methodological Guidelines

Q. How should researchers structure a manuscript reporting novel Ethyl 5-chloro-1-naphthoate derivatives?

Follow IUPAC naming conventions and provide synthetic details (yields, reaction times) in the main text. Reserve extensive spectral data for supplementary materials. Use subheadings (e.g., Synthesis, Characterization, Bioactivity) for clarity. Discuss anomalies (e.g., low yields in esterification) and propose mechanistic explanations . Adhere to journal-specific formatting for equations (e.g., balanced reactions with state symbols) and figures (labeled axes, error bars) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in Ethyl 5-chloro-1-naphthoate toxicity studies?

Apply nonlinear regression (GraphPad Prism) to fit sigmoidal curves (log[inhibitor] vs. response). Calculate IC₅₀ values with 95% confidence intervals. Use Kolmogorov-Smirnov tests to confirm data normality and Welch’s t-test for heteroscedastic datasets. For multi-group comparisons, employ Tukey’s HSD post-hoc analysis .

Data Presentation and Reproducibility

Q. How can researchers mitigate batch-to-batch variability in Ethyl 5-chloro-1-naphthoate synthesis?

Standardize starting materials (e.g., 5-chloro-1-naphthoic acid ≥98% purity) and reaction conditions (controlled humidity via nitrogen atmosphere). Implement in-process controls (TLC monitoring) and document deviations. Use design-of-experiment (DoE) software (Minitab) to optimize parameters (e.g., catalyst concentration, temperature) and identify critical quality attributes .

Q. What metadata should accompany public deposition of Ethyl 5-chloro-1-naphthoate datasets?

Include raw analytical files (NMR FIDs, LC-MS chromatograms), instrument parameters (e.g., column type, mobile phase), and processing software versions. For computational data, archive input/output files (PDB, SDF) and script repositories (GitHub). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) using platforms like Zenodo or Figshare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.